molecular formula C8H5ClF2O2 B3027269 3,6-Difluoro-2-methoxybenzoyl chloride CAS No. 1261825-37-9

3,6-Difluoro-2-methoxybenzoyl chloride

Cat. No.: B3027269
CAS No.: 1261825-37-9
M. Wt: 206.57
InChI Key: GMHCTDDYNOBUJT-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at positions 3 and 6, and a methoxy group at position 2. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3,6-difluoro-2-methoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:

3,6-Difluoro-2-methoxybenzoic acid+SOCl23,6-Difluoro-2-methoxybenzoyl chloride+SO2+HCl\text{3,6-Difluoro-2-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,6-Difluoro-2-methoxybenzoic acid+SOCl2​→3,6-Difluoro-2-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 3,6-difluoro-2-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3,6-Difluoro-2-methoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3,6-Difluoro-2-methoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, forming stable amide and ester bonds. This reactivity is due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-methoxybenzoyl chloride: Similar structure but with different substitution pattern.

    2,6-Difluoro-3-methylbenzoyl chloride: Contains a methyl group instead of a methoxy group.

    3,6-Difluoro-2-methoxybenzoic acid: The acid form of the compound.

Uniqueness

3,6-Difluoro-2-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both fluorine atoms and a methoxy group influences its reactivity and makes it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

3,6-difluoro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(11)3-2-4(10)6(7)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCTDDYNOBUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271267
Record name Benzoyl chloride, 3,6-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261825-37-9
Record name Benzoyl chloride, 3,6-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261825-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3,6-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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